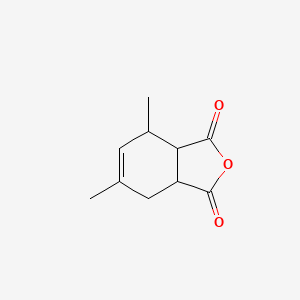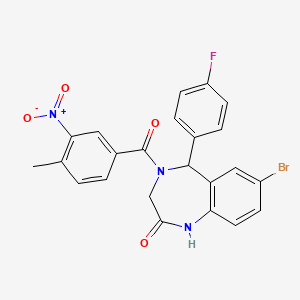
2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is a useful research compound. Its molecular formula is C19H17F2N3O and its molecular weight is 341.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Imidazole Derivatives and Their Applications
Phase Behavior and Application Potentials
Imidazolium-based ionic liquids, closely related to imidazole derivatives, have shown significant potential in solvent applications due to their ability to dissolve a wide range of compounds. The study of their liquid-liquid and solid-liquid phase behavior with various solutes, including polar and non-polar aromatic compounds, has opened new avenues for using these ionic liquids as environmentally friendly solvents with tunable properties. These solvents find applications in the separation and extraction of target molecules from aqueous solutions or original matrices, showcasing the diverse utility of imidazole-related chemistry in industrial and environmental applications (Visak et al., 2014).
Antitumor Activity
Research on imidazole derivatives, including bis(2-chloroethyl)amino derivatives, 4(5)-aminoimidazol-5(4)-carboxamide, and benzimidazole, has revealed their promising antitumor activities. Some of these compounds have passed preclinical testing stages, indicating the potential of imidazole-based compounds in developing new antitumor drugs. This highlights the importance of imidazole derivatives in medicinal chemistry and pharmacology, emphasizing their role in synthesizing compounds with varied biological properties (Iradyan et al., 2009).
Optoelectronic Materials
The incorporation of quinazoline and pyrimidine, compounds structurally related to imidazoles, into π-extended conjugated systems has been explored for creating novel optoelectronic materials. These materials are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The research demonstrates the value of integrating imidazole-like structures into the design of materials for advanced optoelectronic applications, indicating a broad scope beyond traditional pharmaceutical uses (Lipunova et al., 2018).
Mecanismo De Acción
Target of Action
Imidazole and indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that they could have multiple targets.
Mode of Action
The mode of action of imidazole and indole derivatives can vary depending on their specific structure and the target they interact with . Without specific information on “2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide”, it’s difficult to say more about its mode of action.
Biochemical Pathways
Imidazole and indole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities . .
Análisis Bioquímico
Biochemical Properties
The compound’s imidazole ring is a key component in many functional molecules used in a variety of biochemical applications
Cellular Effects
Given the presence of the imidazole ring, it is plausible that the compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . Specific studies on these effects are lacking.
Molecular Mechanism
It is possible that the compound could interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
2,6-difluoro-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O/c20-15-8-4-9-16(21)17(15)19(25)23-10-5-12-24-13-11-22-18(24)14-6-2-1-3-7-14/h1-4,6-9,11,13H,5,10,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFGLPICCHLWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanopropyl)propanamide](/img/structure/B2527419.png)



![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2527427.png)
![tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene-11-carboxylate](/img/structure/B2527429.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2527430.png)


![N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2527434.png)
![(2R)-2-[(1-Methylindole-5-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2527435.png)
![2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2527436.png)
![6-[3-(4-chlorobenzenesulfonyl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2527437.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2527438.png)
